Encorafenib

Content Navigation

CAS Number

Product Name

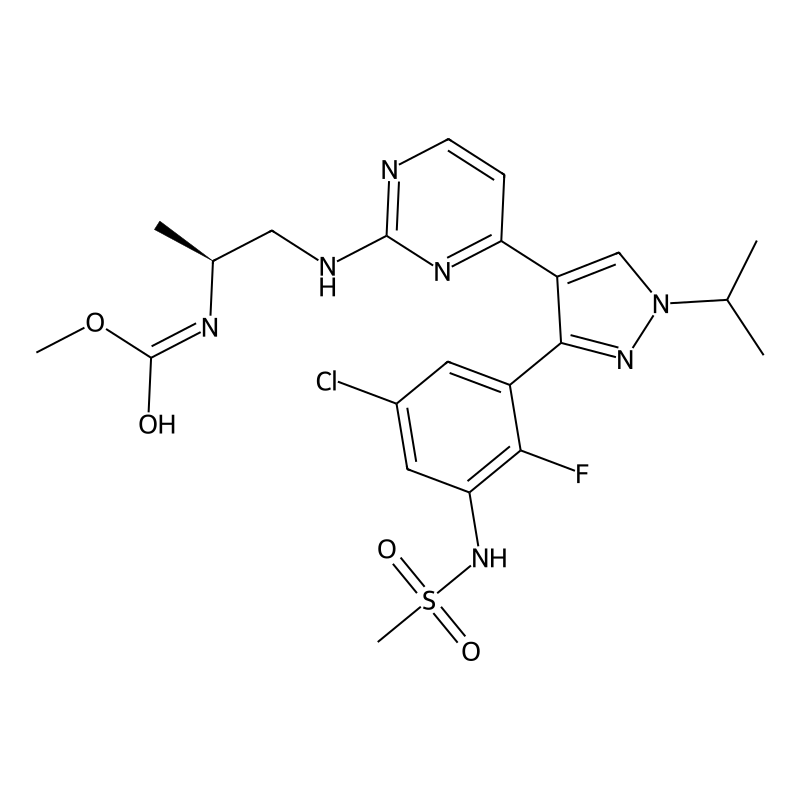

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Encorafenib (CAS: 1269440-17-6) is a highly selective, second-generation, ATP-competitive small-molecule inhibitor of the BRAF kinase, primarily utilized in targeted oncology research and mitogen-activated protein kinase (MAPK) pathway modulation [1]. In procurement and assay design, it serves as a critical benchmark compound for investigating BRAF V600E/K mutations and CRAF activity. Unlike first-generation analogs, encorafenib is specifically engineered to deliver prolonged target residence time and distinct pharmacokinetic properties, making it an essential material for advanced in vitro kinase panels, heterogeneous co-culture models, and in vivo combination therapy evaluations [2].

Research Fit

References

- [1] Dudnichenko, O., et al. 'Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights.' MDPI, 2025.

- [2] Taylor & Francis. 'Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy.' 2018.

Substituting encorafenib with first-generation BRAF inhibitors like vemurafenib or dabrafenib fundamentally alters assay kinetics and cellular responses, leading to non-reproducible data in advanced models [1]. Generic substitution fails primarily due to drastic differences in target dissociation half-life; encorafenib remains bound to the BRAF V600E kinase for over 30 hours, whereas vemurafenib dissociates in under an hour, necessitating entirely different dosing intervals and washout protocols. Furthermore, in wild-type BRAF or RAS-mutant cell lines, older inhibitors trigger severe paradoxical ERK activation, confounding off-target toxicity assessments. Encorafenib's significantly wider therapeutic window against this paradoxical activation makes it non-interchangeable for studies involving heterogeneous tumor microenvironments or co-cultures [2].

Substitution Risk

Distinctly slower BRAF V600E dissociation may not be replicated by vemurafenib or dabrafenib.

Off-target kinase inhibition signatures differ, which may shift experimental outcomes.

Trial-derived survival endpoints cannot be assumed with alternative BRAF inhibitors.

Prolonged Target Residence Time

Encorafenib demonstrates an exceptionally long dissociation half-life (T1/2-diss) from the V600E-mutant BRAF kinase of >30 hours. In direct washout experiments and cell-free assays, this drastically outperforms first-generation comparators dabrafenib (2 hours) and vemurafenib (0.5 hours) [1]. This slow off-rate translates to sustained suppression of phosphorylated ERK (pERK) without the need for constant high-concentration exposure [2].

| Evidence Dimension | BRAF V600E Dissociation Half-Life (T1/2-diss) |

| Target Compound Data | >30 hours |

| Comparator Or Baseline | Dabrafenib (2 hours) and Vemurafenib (0.5 hours) |

| Quantified Difference | 15-fold to 60-fold longer target residence time |

| Conditions | Biochemical washout experiments in A375 melanoma cells and cell-free assays |

Enables researchers to design long-duration in vitro assays and less frequent in vivo dosing schedules while maintaining continuous MAPK pathway suppression.

Reduced Paradoxical MAPK Activation

A major limitation of BRAF inhibitors is the paradoxical hyperactivation of ERK in BRAF wild-type/RAS-mutant cells. Encorafenib exhibits a 'Paradox Index' of 50, calculated as the ratio of the pERK activation EC80 in RAS-mutant cells to the IC80 in BRAF V600E cells[1]. This is significantly higher than dabrafenib (10) and vemurafenib (5.5), indicating a much wider therapeutic window before inducing off-target hyperproliferation [1].

| Evidence Dimension | Paradox Index (pERK EC80 / IC80 ratio) |

| Target Compound Data | 50 |

| Comparator Or Baseline | Dabrafenib (10) and Vemurafenib (5.5) |

| Quantified Difference | 5-fold to 9-fold wider therapeutic window against paradoxical activation |

| Conditions | In vitro comparison using HRASG12V-mutant HaCaT keratinocytes vs. BRAF V600E A375 melanoma cells |

Critical for procurement in heterogeneous co-culture studies, as it prevents confounding hyperproliferative artifacts in non-target wild-type cells.

Sub-Nanomolar BRAF V600E Potency

Encorafenib achieves sub-nanomolar potency against its primary targets, with IC50 values of 0.35 nM for BRAF V600E, 0.47 nM for wild-type BRAF, and 0.30 nM for CRAF in cell-free assays [2]. This represents a higher absolute potency compared to dabrafenib (<100 nmol/L) and vemurafenib (<1 µmol/L) [1]. Its ability to potently inhibit CRAF also helps block potential MAPK pathway reactivation mechanisms.

| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |

| Target Compound Data | 0.35 nM (BRAF V600E) and 0.30 nM (CRAF) |

| Comparator Or Baseline | Dabrafenib (<100 nM) and Vemurafenib (<1 µmol/L) |

| Quantified Difference | Orders of magnitude lower IC50 for target kinases |

| Conditions | Cell-free biochemical kinase inhibition assays |

Allows for significantly lower working concentrations in cellular assays, minimizing solvent-induced toxicity and non-specific binding.

Amorphous Solid Dispersion Solubility

As a crystalline API, encorafenib is a BCS Class 2 compound with poor aqueous solubility at intestinal pH levels. However, when formulated as an amorphous solid dispersion (e.g., using copovidone and poloxamer), its solubility at pH 6.8 increases 20-fold compared to the crystalline baseline[1]. This transformation allows the amorphous formulation to behave in vivo as a high-solubility BCS Class 1 compound, ensuring complete absorption [1].

| Evidence Dimension | Aqueous solubility at pH 6.8 |

| Target Compound Data | Amorphous solid dispersion (behaves as BCS Class 1) |

| Comparator Or Baseline | Crystalline encorafenib baseline (BCS Class 2) |

| Quantified Difference | 20-fold higher solubility at pH 6.8 |

| Conditions | In vitro simulated physiological GI tract media and GastroPlus PBPK modeling |

Dictates that procurement for in vivo dosing must account for formulation state, as raw crystalline API will yield poor bioavailability without proper solubilization strategies.

Long-Duration Kinase Inhibition Assays

Due to its >30-hour dissociation half-life, encorafenib is the preferred choice for extended time-course cellular assays measuring MAPK pathway suppression. It allows researchers to evaluate sustained pERK inhibition without the confounding variables of frequent media changes or re-dosing required by vemurafenib [1].

Heterogeneous Tumor Microenvironment Models

In co-culture models containing both BRAF V600E mutant cells and BRAF wild-type/RAS-mutant cells, encorafenib's high Paradox Index (50) makes it the optimal procurement selection. It selectively inhibits the target mutant cells while minimizing the risk of paradoxical hyperproliferation in the surrounding wild-type stroma [1].

Preclinical Combination Therapy Screening

Encorafenib serves as the standard BRAF inhibitor backbone for combination screening with MEK inhibitors (e.g., binimetinib) or EGFR inhibitors (e.g., cetuximab). Its distinct pharmacokinetic profile and high potency against CRAF help suppress resistance mechanisms, making it ideal for translational colorectal and melanoma models [2].

In Vivo Formulation Optimization

Because crystalline encorafenib exhibits poor solubility at higher pH (BCS Class 2), it is highly relevant for materials science and pharmaceutical research focusing on amorphous solid dispersions. Researchers utilize it to benchmark the efficacy of polymers like copovidone in achieving 20-fold solubility enhancements for in vivo delivery [3].

Application Fit Matrix

References

- [1] Adelmann, C. H., et al. 'Development of encorafenib for BRAF-mutated advanced melanoma.' PMC, 2018.

- [2] AME Publishing Company. 'Combined targeted therapy for BRAF mutant metastatic colorectal cancer: are we there yet?' 2022.

- [3] Van Den Abeele, J., et al. 'Effect of Food and a Proton-Pump Inhibitor on the Absorption of Encorafenib: An In Vivo–In Vitro–In Silico Approach.' Molecular Pharmaceutics, ACS Publications, 2023.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Encorafenib is indicated: in combination with binimetinib is indicated for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutationin combination with cetuximab, for the treatment of adult patients with metastatic colorectal cancer (CRC) with a BRAF V600E mutation, who have received prior systemic therapy

Treatment of melanoma

Treatment of colorectal carcinoma

Drug Classes

Mechanism of Action

Absorption Distribution and Excretion

Following a single oral dose of 100 mg radiolabeled encorafenib, 47% (5% unchanged) of the administered dose was recovered in the feces and 47% (2% unchanged) was recovered in the urine.

The blood-to-plasma concentration ratio is 0.58. The geometric mean (CV%) of apparent volume of distribution is 164 L (70%).

The apparent clearance is 14 L/h (54%) at day 1, increasing to 32 L/h (59%) at steady-state.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

ENCORAFENIB

CAPSULE;ORAL

ARRAY BIOPHARMA INC

09/12/2024

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: McLoughlin EM, Fadul CE, Patel SH, Hall RD, Gentzler RD. Clinical and Radiographic Response of Leptomeningeal and Brain Metastases to Encorafenib and Binimetinib in a Patient With BRAF V600E-Mutated Lung Adenocarcinoma. J Thorac Oncol. 2019 Dec;14(12):e269-e271. doi: 10.1016/j.jtho.2019.07.019. PubMed PMID: 31757377.

3: Gravbrot N, Sundararajan S. Severe Drug-Induced Liver Injury from Combination Encorafenib/Binimetinib. Case Rep Oncol Med. 2019 Oct 7;2019:3051945. doi: 10.1155/2019/3051945. eCollection 2019. PubMed PMID: 31687241; PubMed Central PMCID: PMC6800898.

4: Holbrook K, Lutzky J, Davies MA, Davis JM, Glitza IC, Amaria RN, Diab A, Patel SP, Amin A, Tawbi H. Intracranial antitumor activity with encorafenib plus binimetinib in patients with melanoma brain metastases: A case series. Cancer. 2019 Oct 28. doi: 10.1002/cncr.32547. [Epub ahead of print] PubMed PMID: 31658370.

5: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547988/ PubMed PMID: 31643320.

6: Binimetinib plus encorafenib for metastatic melanoma. Aust Prescr. 2019 Oct;42(5):168. doi: 10.18773/austprescr.2019.057. Epub 2019 Sep 13. Review. PubMed PMID: 31631932; PubMed Central PMCID: PMC6787304.

7: Kopetz S, Grothey A, Yaeger R, Van Cutsem E, Desai J, Yoshino T, Wasan H, Ciardiello F, Loupakis F, Hong YS, Steeghs N, Guren TK, Arkenau HT, Garcia-Alfonso P, Pfeiffer P, Orlov S, Lonardi S, Elez E, Kim TW, Schellens JHM, Guo C, Krishnan A, Dekervel J, Morris V, Calvo Ferrandiz A, Tarpgaard LS, Braun M, Gollerkeri A, Keir C, Maharry K, Pickard M, Christy-Bittel J, Anderson L, Sandor V, Tabernero J. Encorafenib, Binimetinib, and Cetuximab in BRAF V600E-Mutated Colorectal Cancer. N Engl J Med. 2019 Oct 24;381(17):1632-1643. doi: 10.1056/NEJMoa1908075. Epub 2019 Sep 30. PubMed PMID: 31566309.

8: Ngo P, Bycroft R. Encorafenib and binimetinib for the treatment of BRAF-mutated metastatic melanoma in the setting of combined hepatic and renal impairment. BMJ Case Rep. 2019 Sep 16;12(9). pii: e230974. doi: 10.1136/bcr-2019-230974. PubMed PMID: 31527213.

9: Gogas HJ, Flaherty KT, Dummer R, Ascierto PA, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Sileni VC, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Gollerkeri A, Pickard MD, Robert C. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management. Eur J Cancer. 2019 Sep;119:97-106. doi: 10.1016/j.ejca.2019.07.016. Epub 2019 Aug 19. PubMed PMID: 31437754.

10: Li J, Li X. Encorafenib inhibits migration, induces cell cycle arrest and apoptosis in colorectal cancer cells. Mol Cell Biochem. 2019 Sep;459(1-2):113-120. doi: 10.1007/s11010-019-03554-3. Epub 2019 May 21. PubMed PMID: 31114933.

11: Rose AAN. Encorafenib and binimetinib for the treatment of BRAF V600E/K-mutated melanoma. Drugs Today (Barc). 2019 Apr;55(4):247-264. doi: 10.1358/dot.2019.55.4.2958476. Review. PubMed PMID: 31050693.

12: Livingstone E. Evaluation of cutaneous adverse events of encorafenib and binimetinb: COMMENT on article by Graf et al. J Eur Acad Dermatol Venereol. 2019 Apr;33(4):630-631. doi: 10.1111/jdv.15527. PubMed PMID: 30924242.

13: Van Cutsem E, Huijberts S, Grothey A, Yaeger R, Cuyle PJ, Elez E, Fakih M, Montagut C, Peeters M, Yoshino T, Wasan H, Desai J, Ciardiello F, Gollerkeri A, Christy-Bittel J, Maharry K, Sandor V, Schellens JHM, Kopetz S, Tabernero J. Binimetinib, Encorafenib, and Cetuximab Triplet Therapy for Patients With BRAF V600E-Mutant Metastatic Colorectal Cancer: Safety Lead-In Results From the Phase III BEACON Colorectal Cancer Study. J Clin Oncol. 2019 Jun 10;37(17):1460-1469. doi: 10.1200/JCO.18.02459. Epub 2019 Mar 20. PubMed PMID: 30892987.

14: Brue A, Benzaquen M, Bonnet N, Koeppel MC, Default A, Delaporte E, Berbis P. Desensitization protocol for angio-oedema induced by encorafenib in a patient with metastatic melanoma. J Eur Acad Dermatol Venereol. 2019 Jul;33(7):e271-e272. doi: 10.1111/jdv.15544. Epub 2019 Mar 27. PubMed PMID: 30835914.

15: Trojaniello C, Festino L, Vanella V, Ascierto PA. Encorafenib in combination with binimetinib for unresectable or metastatic melanoma with BRAF mutations. Expert Rev Clin Pharmacol. 2019 Mar;12(3):259-266. doi: 10.1080/17512433.2019.1570847. Epub 2019 Jan 24. Review. PubMed PMID: 30652516.

16: Sun J, Zager JS, Eroglu Z. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. Onco Targets Ther. 2018 Dec 14;11:9081-9089. doi: 10.2147/OTT.S171693. eCollection 2018. Review. PubMed PMID: 30588020; PubMed Central PMCID: PMC6299465.

17: Graf NP, Koelblinger P, Galliker N, Conrad S, Barysch M, Mangana J, Dummer R, Cheng PF, Goldinger SM. The spectrum of cutaneous adverse events during encorafenib and binimetinib treatment in B-rapidly accelerated fibrosarcoma-mutated advanced melanoma. J Eur Acad Dermatol Venereol. 2019 Apr;33(4):686-692. doi: 10.1111/jdv.15363. Epub 2018 Dec 13. PubMed PMID: 30468696.

18: Dummer R, Ascierto PA, Gogas HJ, Arance A, Mandala M, Liszkay G, Garbe C, Schadendorf D, Krajsova I, Gutzmer R, Chiarion Sileni V, Dutriaux C, de Groot JWB, Yamazaki N, Loquai C, Moutouh-de Parseval LA, Pickard MD, Sandor V, Robert C, Flaherty KT. Overall survival in patients with BRAF-mutant melanoma receiving encorafenib plus binimetinib versus vemurafenib or encorafenib (COLUMBUS): a multicentre, open-label, randomised, phase 3 trial. Lancet Oncol. 2018 Oct;19(10):1315-1327. doi: 10.1016/S1470-2045(18)30497-2. Epub 2018 Sep 12. Erratum in: Lancet Oncol. 2018 Oct;19(10):e509. PubMed PMID: 30219628.

19: Martin-Liberal J. Encorafenib plus binimetinib: an embarrassment of riches. Lancet Oncol. 2018 Oct;19(10):1263-1264. doi: 10.1016/S1470-2045(18)30530-8. Epub 2018 Sep 12. PubMed PMID: 30219625.

20: Diamantopoulos PT, Stoungioti S, Anastasopoulou A, Papaxoinis G, Gogas H. Incomplete Vogt-Koyanagi-Harada disease following treatment with encorafenib and binimetinib for metastatic melanoma. Melanoma Res. 2018 Dec;28(6):648-651. doi: 10.1097/CMR.0000000000000505. PubMed PMID: 30169430.

Explore Compound Types